Antileishmanial Activity: 8-Bromo Derivatives Outperform 8-Aryl Substituted Analogs
In the 3-nitroimidazo[1,2-a]pyridine antileishmanial series, 8-brominated analogues emerged as the most promising compounds relative to further functionalized derivatives. Six 8-bromo-containing compounds exhibited submicromolar activity against Leishmania infantum axenic amastigotes, whereas replacement of the 8-bromo group with 4-pyridinyl or para-chlorothiophenol substituents significantly decreased potency [1]. The most active 8-bromo analogue demonstrated an IC50 of 0.35 μM against intramacrophagic amastigotes with a selectivity index exceeding 285 (CC50 on THP1 cells >100 μM) [1].
| Evidence Dimension | Antileishmanial potency and selectivity |
|---|---|
| Target Compound Data | Six 8-bromo analogues with submicromolar activity; most active compound IC50 = 0.35 μM (intramacrophagic amastigotes), CC50 >100 μM (THP1 cells), selectivity index >285 |
| Comparator Or Baseline | 8-(4-pyridinyl) and 8-(para-chlorothiophenol) substituted analogues (significantly decreased potency relative to 8-bromo series) |
| Quantified Difference | 8-bromo series identified as most promising; further substitution at position 8 reduces antileishmanial activity |
| Conditions | Leishmania infantum axenic and intramacrophagic amastigotes; THP1 human monocytic cell line cytotoxicity assay |
Why This Matters
This evidence establishes that the 8-bromo substituent confers superior antileishmanial potency compared to bulkier aryl/heteroaryl replacements, making the 8-bromo intermediate a critical checkpoint for SAR exploration rather than a default synthetic precursor to be bypassed.
- [1] Jacquet I, Paoli-Lombardo R, Castera-Ducros C, et al. Discovery of antileishmanial hits in the 3-nitroimidazo[1,2-a]pyridine series via newly optimized tetrakis(dimethylamino)ethylene (TDAE) methodology at position 2. European Journal of Medicinal Chemistry. 2026;304:118506. doi:10.1016/j.ejmech.2025.118506. View Source
